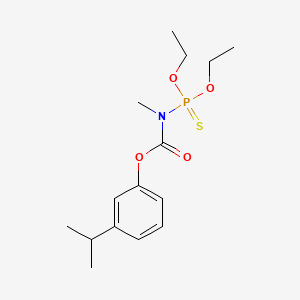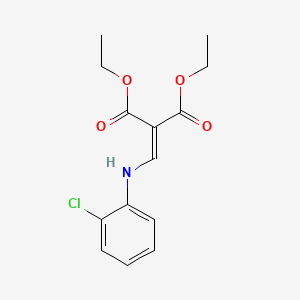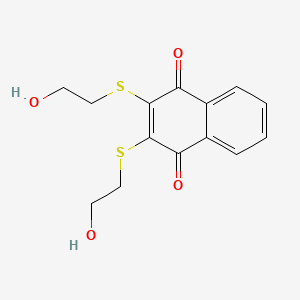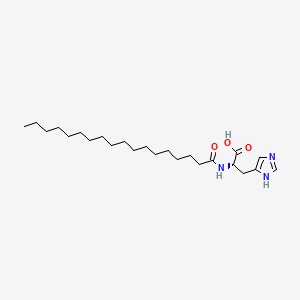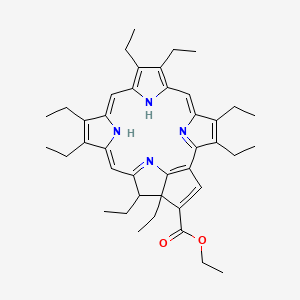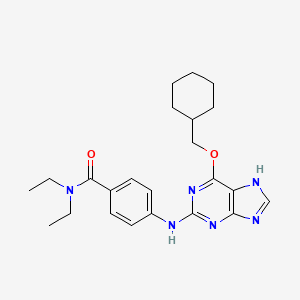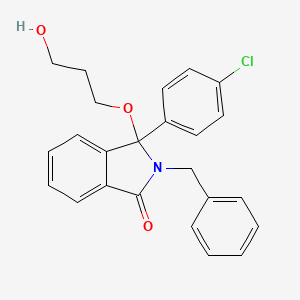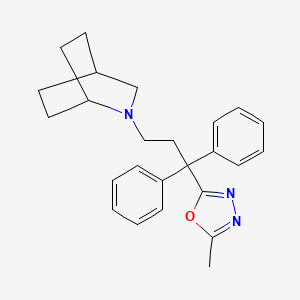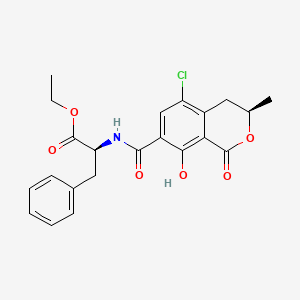
Ochratoxin C
Übersicht
Beschreibung
Ochratoxin C is a metabolite of Aspergillus ochraceus this compound belongs to the family of Ochratoxins and related substances. These are compounds containing the ochratoxin skeleton, which is structurally characterized by the presence of a 3-phenylpropanoic acid N-linked to a 8-hydroxy-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-7-carboxamide moiety[1]. (Reference: [1] http://www.inchem.org/documents/ehc/ehc/ehc105.htm).
Wissenschaftliche Forschungsanwendungen
Mykotoxin-Forschung
Ochratoxin C, wie andere Ochratoxine, ist ein Mykotoxin, das von bestimmten Aspergillus-Arten wie A. ochraceus oder A. niger und einigen Penicillium-Arten, insbesondere P. verrucosum , produziert wird. Es spielt eine bedeutende Rolle in der Erforschung von Mykotoxinen, ihrer Verbreitung, gesundheitlichen Auswirkungen und der Entwicklung vorbeugender Strategien .
Toxikologische Studien
This compound wird in toxikologischen Studien verwendet, um die gesundheitlichen Auswirkungen von Mykotoxinen zu verstehen. Es ist wichtig zu beachten, dass Ochratoxin A die am häufigsten vorkommende und relevante Form dieser Gruppe ist, während Ochratoxin B und C im Allgemeinen als weniger bedeutsam angesehen werden .
Lebensmittelsicherheit
This compound findet sich häufig in verschiedenen Lebensmitteln und ist daher ein wichtiger Bestandteil der Forschung zur Lebensmittelsicherheit. Es wird häufig in allen Arten von Getreide und Getreideprodukten, aber auch in Kaffee, Kakao, Trauben, Rosinen, Wein, Soja, Gewürzen, Nüssen, Hülsenfrüchten, Lakritz und Bier nachgewiesen .
Tiergesundheit
This compound kann, wie andere Mykotoxine, einen erheblichen Einfluss auf die Tiergesundheit haben. Es findet sich häufig in Tierfutter, und sein Vorkommen kann zu verschiedenen Gesundheitsproblemen bei Tieren führen .
Bioabbaustudien
Die Forschung zum Bioabbau von this compound ist im Gange. Einige Arten wie Trichosporon spp., Rhodotorula spp. und Cryptococcus spp. haben vielversprechende Ergebnisse in ihrer Fähigkeit gezeigt, Ochratoxin A durch Spaltung der Amidbindung und Freisetzung von OTα abzubauen .
Biosensor-Entwicklung
This compound wird bei der Entwicklung von Biosensoren für den Nachweis von Mykotoxinen in Lebensmitteln verwendet. Die Erhöhung der Dicke der biomolekularen Adschicht auf der Chip-Oberfläche aufgrund von Bindungsreaktionen führt zu einer Verschiebung des Interferenzspektrums zu höheren Wellenlängen .
Wirkmechanismus
Target of Action
Ochratoxin C (OTC) is a secondary metabolite produced by certain Aspergillus and Penicillium species .
Mode of Action
It’s believed to inhibit protein synthesis and energy production, induce oxidative stress, DNA adduct formation, as well as apoptosis/necrosis and cell cycle arrest . It’s also known to block the translation process by competitive inhibition of the phenylalanine t-RNA synthetases in eukaryotic cells .
Biochemical Pathways
It impairs mitochondrial respiration and oxidative phosphorylation through impairment of the mitochondrial membrane and by inhibition of succinate-supported electron transfer activities of the respiratory chain . It also induces oxidative stress and disrupts intracellular signal transduction at nanomolar concentrations .
Pharmacokinetics
For ochratoxin a, it’s known that it’s absorbed from the stomach and the jejunum without known specific transport mechanisms . In a study on lactating sows, the peak plasma concentrations of OTA were observed at 9 hours following administration, and the terminal elimination half-life was recorded at 78.47 hours .
Result of Action
Ochratoxin a is known to cause severe nephrotoxicity, immunotoxicity, neurotoxicity, and teratogenic mutagenesis . It’s also known to induce extracellular acidification leading to cell death in renal proximal tubules .
Action Environment
Moderate and cold climate are mainly associated with Penicillium verrucosum, while warm and tropical with Aspergillus ochraceus . It’s also known that Ochratoxin A production is driven by the high osmolarity glycerol (HOG) signaling cascade, which is activated by osmotic stress .
Biochemische Analyse
Biochemical Properties
Ochratoxin C plays a significant role in biochemical reactions, particularly in the inhibition of protein synthesis. It interacts with several enzymes and proteins, including carboxypeptidase A and Y, which are involved in the degradation of ochratoxins . The interaction between this compound and these enzymes involves binding to the active site, leading to inhibition of their catalytic activity. Additionally, this compound has been shown to interact with albumin, which affects its distribution and toxicity in the body .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been shown to induce oxidative stress, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage . This compound also affects cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell proliferation and apoptosis . Furthermore, this compound influences gene expression by altering the transcription of genes involved in cellular metabolism and stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes such as carboxypeptidase A and Y, leading to their inhibition . This inhibition disrupts protein synthesis and other cellular processes. Additionally, this compound induces oxidative stress by generating ROS, which can damage cellular components and alter gene expression . The compound also affects the expression of genes involved in stress responses and metabolism, further contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to a decrease in its toxicity . Long-term exposure to this compound has been associated with chronic effects on cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to cause mild oxidative stress and minor alterations in cellular function . At higher doses, this compound can induce severe toxicity, including kidney and liver damage, immunosuppression, and carcinogenic effects . Threshold effects have been observed, where certain dosages lead to significant toxic effects, while lower dosages may have minimal impact .
Metabolic Pathways
This compound is involved in several metabolic pathways, including hydroxylation, dechlorination, and conjugation . These pathways are mediated by enzymes such as cytochrome P450, which play a role in the detoxification and elimination of this compound from the body . The metabolic pathways of this compound can influence its toxicity and persistence in the body, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It has been shown to interact with organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and excretion . The distribution of this compound within the body can affect its localization and accumulation in specific tissues, influencing its toxicity and overall impact on health .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . This localization can affect its interactions with biomolecules and its ability to induce cellular damage. Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its activity and toxicity .
Eigenschaften
IUPAC Name |
ethyl 2-[(5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl)amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO6/c1-3-29-21(27)17(10-13-7-5-4-6-8-13)24-20(26)15-11-16(23)14-9-12(2)30-22(28)18(14)19(15)25/h4-8,11-12,17,25H,3,9-10H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZZWRPHVVDAPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC(=C3CC(OC(=O)C3=C2O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40347047 | |
| Record name | AC1LDF9C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18496-58-7, 4865-85-4 | |
| Record name | AC1LDF9C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40347047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ochratoxin C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029400 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


